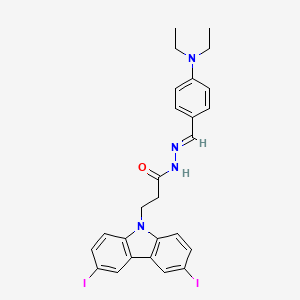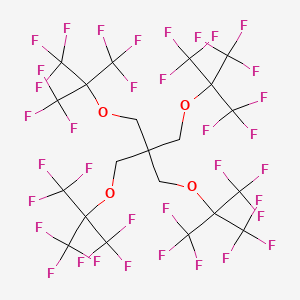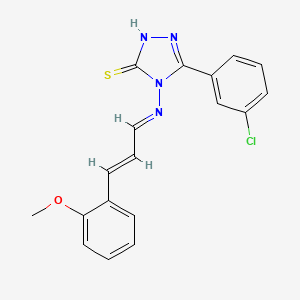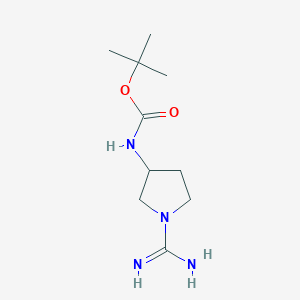
N'-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Derivative: Starting with 3,6-diiodo-9H-carbazole, the compound can be functionalized through halogenation or other substitution reactions.
Preparation of the Benzylidene Component: The 4-(diethylamino)benzaldehyde can be synthesized through standard aromatic substitution reactions.
Condensation Reaction: The final step involves the condensation of the benzylidene component with the carbazole derivative in the presence of a hydrazide group under controlled conditions, such as refluxing in ethanol with an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the carbazole ring.
Reduction: Reduction reactions could target the imine bond in the benzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Materials Science: Used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might serve as a ligand, facilitating the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(4-(Diethylamino)benzylidene)-3-(3,6-dichloro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
The unique combination of diethylamino and diiodo groups in N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide may confer specific electronic and steric properties that make it particularly useful in certain applications, such as in the development of fluorescent probes or as a catalyst in organic reactions.
Properties
Molecular Formula |
C26H26I2N4O |
|---|---|
Molecular Weight |
664.3 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H26I2N4O/c1-3-31(4-2)21-9-5-18(6-10-21)17-29-30-26(33)13-14-32-24-11-7-19(27)15-22(24)23-16-20(28)8-12-25(23)32/h5-12,15-17H,3-4,13-14H2,1-2H3,(H,30,33)/b29-17+ |
InChI Key |
UWJWVSQDIRTLTC-STBIYBPSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate](/img/structure/B12054105.png)
![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)


![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)




![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
